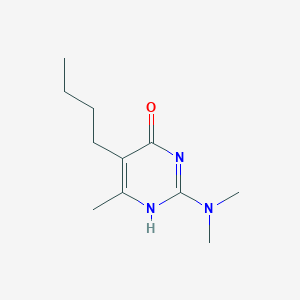
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one involves the reaction of appropriate pyrimidine derivatives with butyl and dimethylamino groups under controlled conditions. One of the documented methods includes the preparation by B. K. Snell et al., which involves specific reaction conditions and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the fungicide .
Analyse Chemischer Reaktionen
Types of Reactions
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a model compound in studying pyrimidine derivatives.
Biology: Investigated for its effects on fungal growth and metabolism.
Medicine: Explored for potential antifungal properties in clinical settings.
Industry: Utilized in the development of fungicides for agricultural use
Wirkmechanismus
The compound exerts its effects by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to the inability of the fungus to maintain cell integrity, ultimately causing cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-butyl-2-(dimethylamino)-6-methyl-4-pyrimidinol
- 2-dimethylamino-4-methyl-5-n-butyl-6-hydroxypyrimidine
Uniqueness
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one is unique due to its specific combination of butyl and dimethylamino groups, which confer high efficacy as a fungicide. Its systemic action and ability to inhibit ergosterol biosynthesis make it particularly effective against powdery mildew .
Eigenschaften
IUPAC Name |
5-butyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXCRMKMMBYJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=NC1=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(NC(=NC1=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













